molecular formula C13H17N5OS B2500100 2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyrimidine CAS No. 2379978-13-7

2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyrimidine

Cat. No.: B2500100
CAS No.: 2379978-13-7
M. Wt: 291.37
InChI Key: JVWONUCCGMHOTG-UHFFFAOYSA-N
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Description

2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyrimidine is a nitrogen-containing heterocyclic compound. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. The presence of both pyrimidine and thiadiazole rings in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyrimidine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert specific functional groups into their reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace specific substituents on the pyrimidine or thiadiazole rings.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions can produce amine or alcohol derivatives.

Scientific Research Applications

2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of enzymes such as HER2, which is involved in cancer cell proliferation. The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyrimidine is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties. Unlike cetylpyridinium chloride and domiphen bromide, which are primarily used for their antimicrobial effects, this compound has broader applications, including potential therapeutic uses in cancer treatment.

Properties

IUPAC Name

3-methyl-5-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5OS/c1-10-16-13(20-17-10)18-7-2-4-11(8-18)9-19-12-14-5-3-6-15-12/h3,5-6,11H,2,4,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWONUCCGMHOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCCC(C2)COC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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